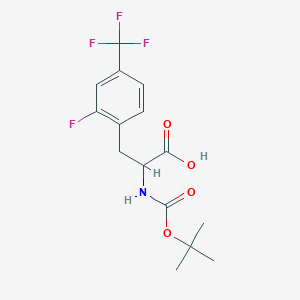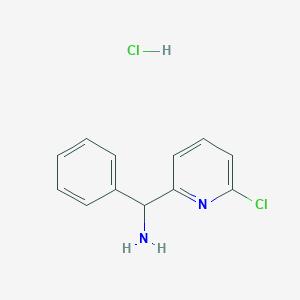
4-Chloro-4'-(trifluoromethyl)biphenyl-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the biphenyl structure, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4’-fluoro-2-(trifluoromethyl)biphenyl: Similar in structure but with a fluorine atom instead of an acetic acid moiety.
4-Chloro-3-(trifluoromethyl)phenyl Isocyanate: Contains an isocyanate group instead of an acetic acid moiety.
4-(Trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of a biphenyl structure.
Uniqueness
4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the biphenyl structure, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H10ClF3O2 |
|---|---|
Peso molecular |
314.68 g/mol |
Nombre IUPAC |
2-[2-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10ClF3O2/c16-13-6-3-10(7-11(13)8-14(20)21)9-1-4-12(5-2-9)15(17,18)19/h1-7H,8H2,(H,20,21) |
Clave InChI |
YGPMTARXZAQEST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



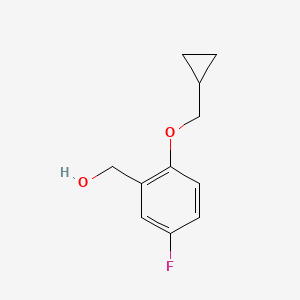
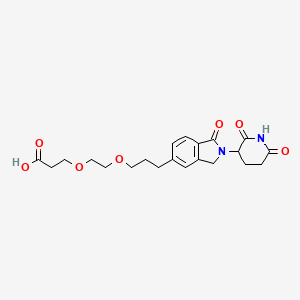
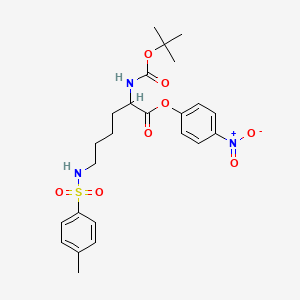
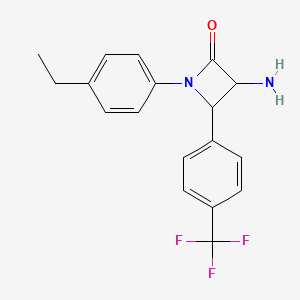
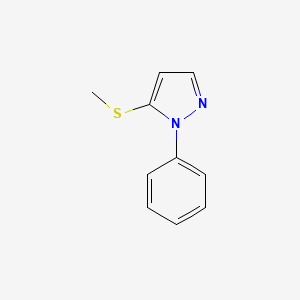
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)


